A Comprehensive Technical Guide to 4'-Pentyloxyacetophenone (CAS: 5467-56-1)
A Comprehensive Technical Guide to 4'-Pentyloxyacetophenone (CAS: 5467-56-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Pentyloxyacetophenone, identified by the CAS number 5467-56-1, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a pentyloxy group attached to an acetophenone backbone, imparts specific chemical properties that make it a useful building block in the development of more complex molecules, including those with potential pharmaceutical applications such as antibiotic compounds.[1] This guide provides an in-depth overview of its core properties, a detailed synthesis protocol, spectral analysis, and safety considerations to support its effective and safe use in research and development.
Core Properties and Identifiers
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in synthetic chemistry. 4'-Pentyloxyacetophenone is a white powdery substance at room temperature.[2] Key identifiers and properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5467-56-1 | [1][3][4][5] |
| Molecular Formula | C13H18O2 | [3][4][6][7] |
| Molecular Weight | 206.28 g/mol | [3][4][7][8] |
| IUPAC Name | 1-[4-(pentyloxy)phenyl]ethanone | [1][3][5] |
| Synonyms | p-(Pentyloxy)acetophenone, 4'-(Pentyloxy)acetophenone | [3][5] |
| Melting Point | 30 °C | [3] |
| Boiling Point | 181-183 °C @ 18 Torr; 170-172 °C @ 9-10 Torr | [3][5] |
| Density | 0.977 g/cm³ | [3] |
| Appearance | White powder | [2] |
| Topological Polar Surface Area | 26.3 Ų | [3][4] |
| XLogP3 | 3.5 | [3][4] |
Synthesis of 4'-Pentyloxyacetophenone: The Williamson Ether Synthesis
The most common and efficient method for the preparation of 4'-Pentyloxyacetophenone is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[9][10] In this specific synthesis, the phenoxide ion of 4'-hydroxyacetophenone acts as the nucleophile, attacking the primary alkyl halide, 1-bromopentane. The choice of a primary alkyl halide is crucial as it favors the SN2 mechanism, whereas secondary and tertiary halides are more prone to elimination side reactions.[10]
The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide. Polar aprotic solvents like DMF or DMSO can accelerate the reaction rate, though alcohols are also commonly used.[9][11]
Logical Workflow for Synthesis
Caption: Workflow of Williamson Ether Synthesis for 4'-Pentyloxyacetophenone.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
-
Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-hydroxyacetophenone (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent such as acetone or DMF.
-
Nucleophile Formation: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the 4'-hydroxyacetophenone, forming the potassium phenoxide salt. The formation of the salt is often indicated by a change in the color or consistency of the reaction mixture.
-
Alkyl Halide Addition: Add 1-bromopentane (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash them with a small amount of the solvent.
-
Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4'-Pentyloxyacetophenone.
Spectral Analysis
Spectroscopic data is essential for the structural elucidation and purity confirmation of 4'-Pentyloxyacetophenone.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4'-Pentyloxyacetophenone will exhibit characteristic signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-8.0 ppm). The protons ortho to the carbonyl group will appear further downfield (around δ 7.9 ppm) compared to the protons ortho to the pentyloxy group (around δ 6.9 ppm) due to the deshielding effect of the carbonyl group.
-
Methylene Protons (O-CH₂): A triplet around δ 4.0 ppm corresponding to the two protons of the methylene group directly attached to the oxygen atom.
-
Acetyl Protons (CO-CH₃): A singlet around δ 2.5 ppm for the three protons of the methyl group.
-
Alkyl Chain Protons: A series of multiplets in the upfield region (δ 0.9-1.8 ppm) for the remaining methylene protons of the pentyl group, and a triplet around δ 0.9 ppm for the terminal methyl group.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.[12]
-
C=O Stretch: A strong, sharp absorption band in the region of 1670-1685 cm⁻¹ is characteristic of the carbonyl group of an aryl ketone.[13]
-
C-O-C Stretch: An absorption band corresponding to the ether linkage will be observed, typically in the range of 1250-1050 cm⁻¹.
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are due to the C-H stretching vibrations of the alkyl chain.[14]
-
C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds.
-
C=C Stretch (Aromatic): Several peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching within the aromatic ring.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 4'-Pentyloxyacetophenone is expected to show a molecular ion peak (M⁺) at m/z = 206. The fragmentation pattern would likely involve the loss of the pentyl group and other characteristic fragments of the acetophenone moiety.
Applications in Research and Development
4'-Pentyloxyacetophenone primarily serves as a key intermediate in organic synthesis. Its utility stems from the presence of two reactive sites: the ketone functional group and the aromatic ring, which can be further functionalized.
It is a useful reagent for the synthesis of more complex molecules, and has been specifically mentioned for its use in the synthesis of antibiotic compounds.[1] The pentyloxy chain can influence the lipophilicity of the final compound, a critical parameter in drug design for modulating absorption, distribution, metabolism, and excretion (ADME) properties.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4'-Pentyloxyacetophenone is associated with the following hazards:[8]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautionary Measures
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4'-Pentyloxyacetophenone (CAS 5467-56-1) is a versatile chemical intermediate with well-defined properties. Its straightforward synthesis via the Williamson ether synthesis makes it readily accessible for a variety of research and development applications, particularly in the synthesis of potential therapeutic agents. A comprehensive understanding of its chemical characteristics, spectral data, and safety protocols, as outlined in this guide, is essential for its effective and responsible utilization in the laboratory.
References
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Global Substance Registration System. (n.d.). P-(PENTYLOXY)ACETOPHENONE. Retrieved January 9, 2026, from [Link]
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